molecular formula C21H19BrFNO4S B1409294 ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-62-5

ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate

Cat. No. B1409294
M. Wt: 480.3 g/mol
InChI Key: DVLNMYSTCMPCFU-UHFFFAOYSA-N
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Description

Ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound. Its chemical structure comprises an indole core substituted with bromine, fluorine, and an acetoxy group. The ethyl ester at the carboxylate position indicates its esterified form.



Synthesis Analysis

The synthesis of this compound involves several steps, including bromination, acetylation, and thiolation. Detailed synthetic pathways and reaction conditions are documented in relevant literature.



Molecular Structure Analysis

The molecular formula of ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is C~21~H~17~BrFNO~4~S. Its three-dimensional structure reveals the spatial arrangement of substituents around the indole nucleus. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and oxidative processes. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides insights into its purity and crystallinity.

  • Solubility : Investigating its solubility in various solvents aids in formulation and delivery.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for practical applications.


Scientific Research Applications

  • Synthesis Technology and Process Optimization :

    • Huang Bi-rong (2013) discussed the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine. The study optimized the synthesis process parameters, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
  • Crystal Structure Analysis and Molecular Studies :

    • Da-Yun Luo et al. (2019) synthesized and analyzed the structure of a related compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. The study involved single crystal X-ray analysis and vibrational spectral studies (Da-Yun Luo et al., 2019).
  • Antiviral Activity Research :

    • A. Ivashchenko et al. (2014) explored the antiviral activity of related compounds, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. The study assessed their efficacy against influenza A, bovine viral diarrhea virus, and hepatitis C virus (A. Ivashchenko et al., 2014).
  • Biological Activity and Anti-Hepatitis B Virus Activities :

    • Chunshen Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. One of the compounds showed significant anti-HBV activity, surpassing the positive control lamivudine (Chunshen Zhao et al., 2006).
  • Antimicrobial and Anticancer Potential :

    • Sandeep Sharma et al. (2012) synthesized a series of compounds including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. These compounds were evaluated for their antimicrobial and anticancer potential, showing promising results (Sandeep Sharma et al., 2012).

Safety And Hazards

Safety considerations include handling precautions, toxicity, and environmental impact. Consult safety data sheets and relevant literature for detailed information.


Future Directions

Future research should focus on:



  • Elucidating its pharmacological activity.

  • Investigating potential therapeutic applications.

  • Developing derivatives with improved properties.


properties

IUPAC Name

ethyl 5-acetyloxy-6-bromo-2-[(4-fluorophenyl)sulfanylmethyl]-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrFNO4S/c1-4-27-21(26)20-15-9-19(28-12(2)25)16(22)10-17(15)24(3)18(20)11-29-14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLNMYSTCMPCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
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ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate

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